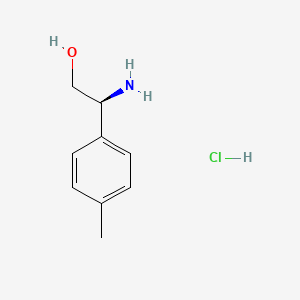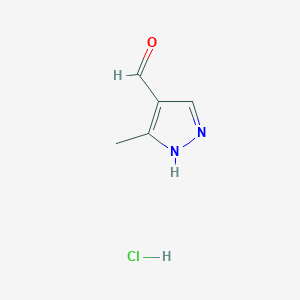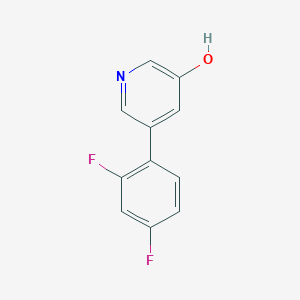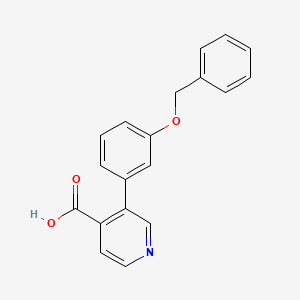
Fmoc-5-fluoro-D-tryptophan
Descripción general
Descripción
Fmoc-5-fluoro-D-tryptophan is a fluorine-substituted analogue of tryptophan, a fundamental building block of proteins. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Mecanismo De Acción
Target of Action
Fmoc-5-fluoro-D-tryptophan is a derivative of the amino acid tryptophan . Its primary target is human serum albumin (HSA) , the most abundant protein in the circulatory system . HSA plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs .
Mode of Action
This compound selectively binds to HSA . This interaction enhances the compound’s stability and hydrophobicity, making it an effective building block in peptide synthesis .
Biochemical Pathways
As a derivative of l-tryptophan, it may influence the metabolic pathways ofNorepinephrine and Serotonin , neurotransmitters that play key roles in mood regulation and neurological function.
Pharmacokinetics
Its interaction with hsa may influence its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in peptide synthesis . By enhancing the stability and hydrophobicity of peptides, it may influence the function and efficacy of peptide-based drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . More research is needed to fully understand how other environmental factors, such as pH and temperature, might impact its action.
Análisis Bioquímico
Biochemical Properties
Fmoc-5-fluoro-D-tryptophan is a compound that selectively binds to human serum albumin (HSA), the most abundant protein in the circulatory system . It is also a derivative of L-Tryptophan, an amino acid that is a metabolic precursor of Norepinephrine and Serotonin .
Cellular Effects
It is believed this is due to malfunctioning enzymes that have had replacements of Trp residues by 5-fluoro-Trp .
Molecular Mechanism
The Fmoc group in this compound is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan . It is known that knocking out tryptophan 2,3-dioxygenase (TDO), which catalyzes the first and rate-limiting step of this pathway, leads to lifespan extension in worms and flies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-fluoro-D-tryptophan typically involves the introduction of a fluorine atom into the tryptophan molecule. This can be achieved through various synthetic routes, including the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound by anchoring the Fmoc-protected amino acid to a solid support and sequentially adding other amino acids to build the desired peptide .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-5-fluoro-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can convert the compound back to its original state.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of tryptophan, which can be used in further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
Fmoc-5-fluoro-D-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Incorporated into proteins to study enzyme mechanisms and protein interactions using techniques like NMR spectroscopy.
Industry: Used in the production of fluorinated peptides for various industrial applications
Comparación Con Compuestos Similares
- Fmoc-5-fluoro-L-tryptophan
- Fmoc-5-fluoro-DL-tryptophan
- 5-fluoro-L-tryptophan
Comparison: Fmoc-5-fluoro-D-tryptophan is unique due to its specific stereochemistry (D-configuration) and the presence of the Fmoc protecting group. This makes it particularly useful in peptide synthesis and research applications where stereochemistry and protection of functional groups are crucial. Compared to its L- and DL- counterparts, the D-configuration can provide different biological activities and interactions, offering a broader range of applications .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXTRKMFUWKHR-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate](/img/structure/B3094379.png)
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)
![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)


![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)





![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)
